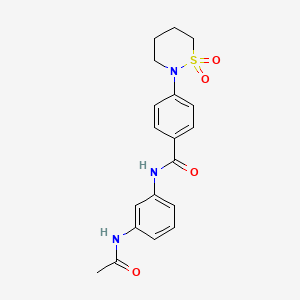

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide

Description

The compound 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide features a benzamide core substituted with a 1,1-dioxothiazinan heterocycle at the 4-position and a 3-acetamidophenyl group at the amide nitrogen.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-14(23)20-16-5-4-6-17(13-16)21-19(24)15-7-9-18(10-8-15)22-11-2-3-12-27(22,25)26/h4-10,13H,2-3,11-12H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLBOMJLXYJCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide typically involves the following steps:

Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate aldehyde or ketone.

Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Acetylation of the Phenyl Group: The acetamidophenyl group can be synthesized by acetylating an aminophenyl precursor using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazinan ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the benzamide core could lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazines can inhibit the growth of various bacterial strains and fungi. For instance, the compound has been evaluated for its effectiveness against resistant strains of bacteria, showcasing promising results in preliminary assays.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer drug.

Enzyme Inhibition

4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide has been investigated for its ability to inhibit certain enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of proteases that are crucial in cancer metastasis and viral replication.

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its unique functional groups allow for the modification of polymer properties, such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into smart materials that respond to environmental stimuli.

Coatings and Adhesives

Due to its chemical stability and adhesive properties, the compound is being studied for use in coatings and adhesives. Its incorporation could enhance the durability and performance of these materials in various applications, including automotive and aerospace industries.

Biochemical Probes

The compound's unique structure makes it suitable as a biochemical probe in research settings. It can be utilized to study specific biological pathways or interactions within cells. Researchers are exploring its potential to label proteins or cellular components for imaging studies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported lower than those of conventional antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays performed on various cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazinan ring and benzamide core could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Thiazinan-Dioxo-Containing Analogs

BJ06775: 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide

- Structure : Shares the thiazinan-dioxo and benzamide core but substitutes the 3-acetamidophenyl group with a 3-morpholinylpropyl chain.

- Molecular Weight : 381.49 g/mol .

3-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)benzoic acid

Benzamide Derivatives with Diverse Substituents

LMM5 and LMM11 (Antifungal Agents)

- Structures :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Activity : Both exhibit antifungal properties, with sulfamoyl and oxadiazole groups enhancing target binding .

- Comparison : The thiazinan-dioxo group in the target compound may offer distinct electronic effects compared to sulfamoyl substituents.

THHEB (Antioxidant Agent)

- Structure : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

- Activity: Demonstrates potent radical scavenging (IC₅₀ = 2.5 μM for superoxide) due to phenolic hydroxyl groups .

- Comparison : The acetamidophenyl and thiazinan-dioxo groups in the target compound lack antioxidant moieties but may confer stability or metabolic resistance.

Phthalimide-Benzamide Hybrids (Insecticidal Agents)

Data Tables

Table 1: Structural and Molecular Comparisons

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide , also referred to by its chemical structure, is a thiazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₄N₂O₆S

- Molecular Weight : 338.34 g/mol

- CAS Number : 2248368-31-0

The structural characteristics of this compound contribute to its biological activity, particularly the presence of the thiazine moiety which is known for its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor activity. In vitro studies involving various human cancer cell lines have shown promising results:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)

- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay

- Findings :

The mode of action appears to involve the binding of these compounds to DNA, inhibiting DNA-dependent enzymes, which is a common mechanism among antitumor agents.

Antimicrobial Activity

In addition to antitumor properties, the compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Microbial Strains Tested : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)

- Testing Method : Broth microdilution according to CLSI guidelines

- Results :

Case Study 1: Antitumor Efficacy

A study focused on a series of thiazine derivatives similar to our compound showed that they could effectively inhibit tumor growth in vitro. The research indicated that these compounds could be developed into new antitumor drugs with lower toxicity profiles compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, a set of benzamide derivatives was synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|

| Antitumor | A549 | ~6.26 μM |

| Antitumor | HCC827 | ~6.48 μM |

| Antimicrobial | Escherichia coli | Significant inhibition |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally similar benzamide derivatives often involves domino reactions mediated by oxidizing agents like tert-butyl hydroperoxide (TBHP). For instance, TBHP-mediated cyclization under reflux conditions (70°C, 2 hours) in methanol can achieve high yields (~95%) by promoting selective oxidation and ring closure . Key parameters to optimize include stoichiometry (e.g., 2:1 TBHP:substrate ratio), solvent polarity, and reaction time. Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzamide backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.5% error margin) . For resolving ambiguities in stereochemistry or tautomerism, X-ray crystallography or computational modeling (e.g., DFT calculations) should supplement spectroscopic data .

Q. What safety protocols are recommended for handling this compound during synthesis and disposal?

- Methodological Answer : Follow OSHA guidelines for handling organic solvents (e.g., ethyl acetate, methanol) and reactive intermediates. Waste containing halogenated byproducts must be segregated and treated by certified waste management services to prevent environmental contamination . Use fume hoods and personal protective equipment (PPE) during synthesis.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with enzymatic targets?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition studies using fluorescence polarization or calorimetry) to identify binding affinity. For example, analogs like 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives are tested against diabetic targets via enzymatic kinetics . Dose-response curves (IC₅₀ values) and molecular docking (using software like AutoDock) can elucidate mechanistic interactions .

Q. How should theoretical frameworks guide experimental design for studying this compound’s reactivity or pharmacokinetics?

- Methodological Answer : Link experiments to established theories such as Hammett substituent constants to predict electronic effects of the acetamidophenyl group. For pharmacokinetics, apply Lipinski’s Rule of Five to assess solubility and permeability, leveraging computational tools (e.g., SwissADME) . Theoretical models like QSAR (Quantitative Structure-Activity Relationship) can prioritize substituents for synthesis .

Q. How can contradictory data in biological assays or spectroscopic results be systematically resolved?

- Methodological Answer : Contradictions in bioactivity data may arise from impurities or assay conditions. Validate purity via HPLC (>95%) and repeat assays under controlled variables (pH, temperature). For spectral discrepancies, cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature data for analogous compounds .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., varying the thiazinan ring or acetamido group). Test these against a panel of biological targets (e.g., antimicrobial, anticancer assays) and correlate activity with electronic (Hammett σ), steric (Taft parameters), or lipophilic (logP) descriptors. For example, trifluoromethyl groups in benzamides enhance metabolic stability and lipophilicity, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.